

Orelabrutinib Combination Therapy for CNS Lymphoma: Application Notes & Protocols

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Compound Focus: Orelabrutinib

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Introduction and Rationale

Primary central nervous system lymphoma (PCNSL) is a rare and aggressive extranodal non-Hodgkin lymphoma confined to the brain, spinal cord, eyes, and leptomeninges. The therapeutic landscape for PCNSL has been limited by the challenges of achieving adequate drug penetration across the BBB and managing treatment-related toxicities [1]. **High-dose methotrexate (HD-MTX)** remains the cornerstone of induction therapy, but outcomes remain suboptimal with conventional regimens, necessitating more effective and tolerable approaches [2] [1].

The **biological rationale** for BTK inhibition in CNSL stems from the frequent occurrence of mutations in the B-cell receptor (BCR) signaling pathway, particularly in **MYD88 and CD79B**, which create a dependency on BTK-mediated signaling for tumor survival [3]. **Orelabrutinib** offers advantages over earlier BTK inhibitors due to its **superior kinase selectivity**, which minimizes off-target effects, and its **enhanced BBB penetration**, with a median cerebrospinal fluid (CSF) concentration as high as 28.7 ng/mL, enabling effective targeting of CNS disease [2] [4].

Clinical Efficacy Data Summary

Clinical studies consistently demonstrate that **orelabrutinib**-containing regimens achieve high response rates in both newly diagnosed and relapsed/refractory CNSL.

Table 1: Efficacy Outcomes of **Orelabrutinib**-Based Regimens in Clinical Trials

Study Type (Patient Population)	Regimen (Acronym)	Sample Size	ORR (%)	CR Rate (%)	Survival Outcomes
Prospective Phase II (Newly diagnosed PCNSL) [3]	Rituximab, HD-MTX, Orelabrutinib (RMO)	n=65	92.3 (ITT)	35.4 (ITT); Increased to 72.2% with 6 cycles*	2-yr PFS: 74.9%; 2-yr OS: 85.4%
Prospective Phase II (Newly diagnosed PCNSL) [2] [5]	Orelabrutinib, Rituximab, HD-MTX (ORM)	n=28	71.4	57.1	2-yr PFS: 64.3%; 3-yr OS: 82.7%
Retrospective (rrCNSL) [6]	Orelabrutinib + HD-MTX/Ifosfamide/Etoposide/Dexa (Ore-MIED)	n=26	89.2 (for cohort)	51.4 (for cohort)	Median PFS: 13.0 months (Ore-MIED)
Retrospective (rrCNSL) [6]	Orelabrutinib + HD-MTX/Temozolomide/Dexa (Ore-MTD)	n=11	89.2 (for cohort)	51.4 (for cohort)	Median PFS: 5.0 months (Ore-MTD)
Phase I (Newly diagnosed PCNSL) [4]	Orelabrutinib, Rituximab, MTX, Dexamethasone (ORMD)	n=13	83.3 (100% with ≥6 cycles)	83.3 (100% with ≥6 cycles)	1-yr PFS: 75.0% (patients with ≥6 cycles)
Retrospective (CNSL, mixed)	HD-MTX, Thiotepa, Orelabrutinib ± Rituximab (MTO±R)	n=14	92.3	69.2	12-mo PFS: 60%; 12-mo

Study Type (Patient Population)	Regimen (Acronym)	Sample Size	ORR (%)	CR Rate (%)	Survival Outcomes
[7] [8]					OS: 70%

Among a subgroup of patients who received two additional cycles of RMO.*

Detailed Treatment Protocols

Induction Therapy for Newly Diagnosed PCNSL

A. RMO/ORM Protocol (Based on [3] and [2])

- **Orelabrutinib:** 150 mg orally once daily, continuously.
- **Rituximab:** 375 mg/m² intravenously on Day 1 of each cycle.
- **Methotrexate:** 3.5 g/m² intravenously over 24 hours on Day 2 of each cycle.
 - **Hydration and Urine Alkalinization:** Standard protocols must be initiated before and continued after MTX infusion.
 - **Leucovorin Rescue:** Initiated 24 hours post-MTX completion at 15 mg every 6 hours, adjusted based on serum MTX levels.
- **Cycle Duration:** 21 days.
- **Minimum Planned Cycles:** 4-6 cycles. Treatment continuation to 6 cycles is recommended as it significantly increases the CR rate [3]. Response should be assessed after every 2 cycles.

B. ORMD Protocol (Based on [4])

This protocol includes dexamethasone and explores a higher dose of **orelabrutinib**.

- **Orelabrutinib:** 150 mg or 200 mg orally once daily. Dosing begins after MTX clearance.
- **Rituximab:** 375 mg/m² IV on Day 1.
- **Methotrexate:** 3.5 g/m² or 5 g/m² IV on Day 2.
- **Dexamethasone:** 10-15 mg IV on Days 1-4.
- **Cycle Duration:** 21 days for 6-8 cycles.

Therapy for Relapsed/Refractory CNSL

A. Ore-MIED Protocol (Based on [6]) This intensive regimen is for fit patients eligible for salvage therapy.

- **Orelabrutinib:** 150 mg orally once daily, continuously.
- **Methotrexate:** 3.5 g/m² IV on Day 1.
- **Ifosfamide:** 1500 mg/m² IV on Days 2-4 (with Mesna uroprotection).
- **Etoposide:** 100 mg/m² IV on Days 2-4.
- **Dexamethasone:** 40 mg IV/PO on Days 1-4.
- **Cycle Duration:** 21 days for 3-6 cycles.

B. Ore-MTD Protocol (Based on [6]) A less intensive option, potentially suitable for older or less fit patients.

- **Orelabrutinib:** 150 mg orally once daily, continuously.
- **Methotrexate:** 3.5 g/m² IV on Day 1.
- **Temozolomide:** 150-200 mg/m² PO on Days 1-5.
- **Dexamethasone:** 40 mg IV/PO on Days 1-4.
- **Cycle Duration:** 21 days for 3-6 cycles.

Safety and Tolerability Profile

Orelabrutinib-based combinations demonstrate a manageable safety profile, largely consistent with the known effects of the chemotherapeutic agents.

Table 2: Common Adverse Events and Management Strategies

Adverse Event	Incidence & Grade	Recommended Management
Hematologic Toxicities		
Leukopenia/Lymphopenia	Grade 3: 17.9-25% [2] [4]	Monitor CBC regularly. Consider dose delay and G-CSF support.
Thrombocytopenia	Grade 3: 3.6% [2]	Monitor CBC. Transfuse as needed.
Non-Hematologic Toxicities		
Upper Respiratory Infection	13.8% (Any grade) [3]	Symptomatic management.

Adverse Event	Incidence & Grade	Recommended Management
Lung Infection	6.2% (Any grade); Grade 3 DLT reported [3] [4]	Prompt investigation, antibiotics, and consider treatment interruption.
Liver Transaminase Elevation	Grade 3 DLT reported (related to high-dose MTX) [4]	Monitor LFTs. Dose modification per protocol.
Diarrhea	Grade 3: 3.6% [2]	Supportive care.

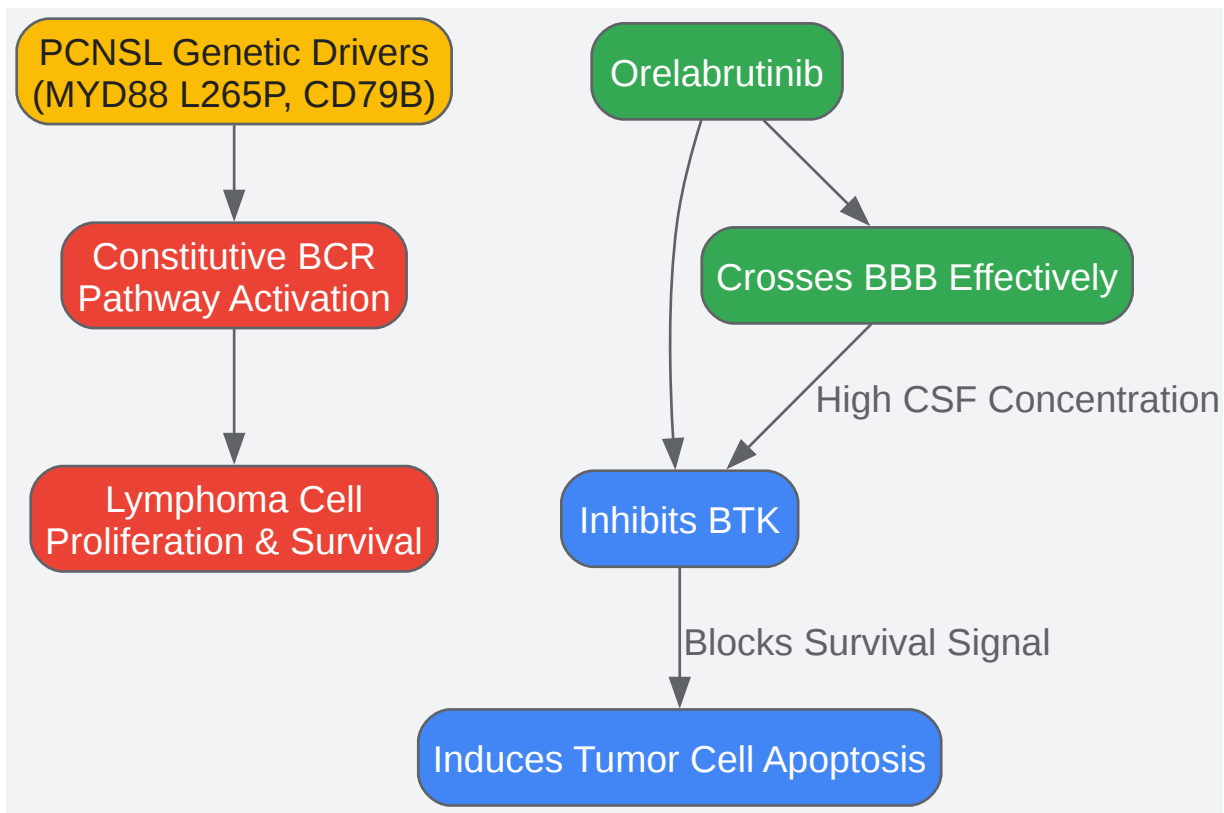
A key finding across studies is the **reduction in certain off-target toxicities** associated with first-generation BTK inhibitors. In the reported trials, **no cases of atrial fibrillation/flutter or major bleeding** were attributed to **orelabrutinib** [3] [2]. Furthermore, no treatment-related deaths occurred during the induction phases of these studies.

Biomarker Analysis and Response Correlation

Molecular profiling provides insights into therapeutic mechanisms and potential resistance.

- **Mutational Landscape:** In newly diagnosed PCNSL, mutations in **MYD88 (75.7%)** and **CD79B (37.8%)** are highly prevalent, with approximately 35% of patients having co-occurring mutations in both [3]. These mutations constitutively activate the BCR signaling pathway, creating oncogenic dependence on BTK, which explains the high efficacy of **orelabrutinib**.
- **Predictive Biomarkers:** The presence of **TP53 mutations** has been associated with a significantly worse overall survival, suggesting it may be a marker of resistance [3]. The response to **orelabrutinib**-based therapy does not appear to be strictly dependent on MYD88/CD79B status, indicating that even wild-type tumors may benefit, possibly through alternative mechanisms [3].

The following diagram illustrates the mechanistic rationale for **orelabrutinib** in PCNSL, integrating the genetic drivers and the drug's action:



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*Diagram 1: Mechanism of action of **orelabrutinib** in PCNSL. Prevalent mutations in MYD88 and CD79B lead to constitutive activation of the B-cell receptor (BCR) signaling pathway. **Orelabrutinib** potently inhibits Bruton's Tyrosine Kinase (BTK), a key signaling node, thereby blocking downstream survival signals and inducing apoptosis in lymphoma cells. Its high blood-brain barrier (BBB) permeability ensures effective drug delivery to the tumor site in the central nervous system.*

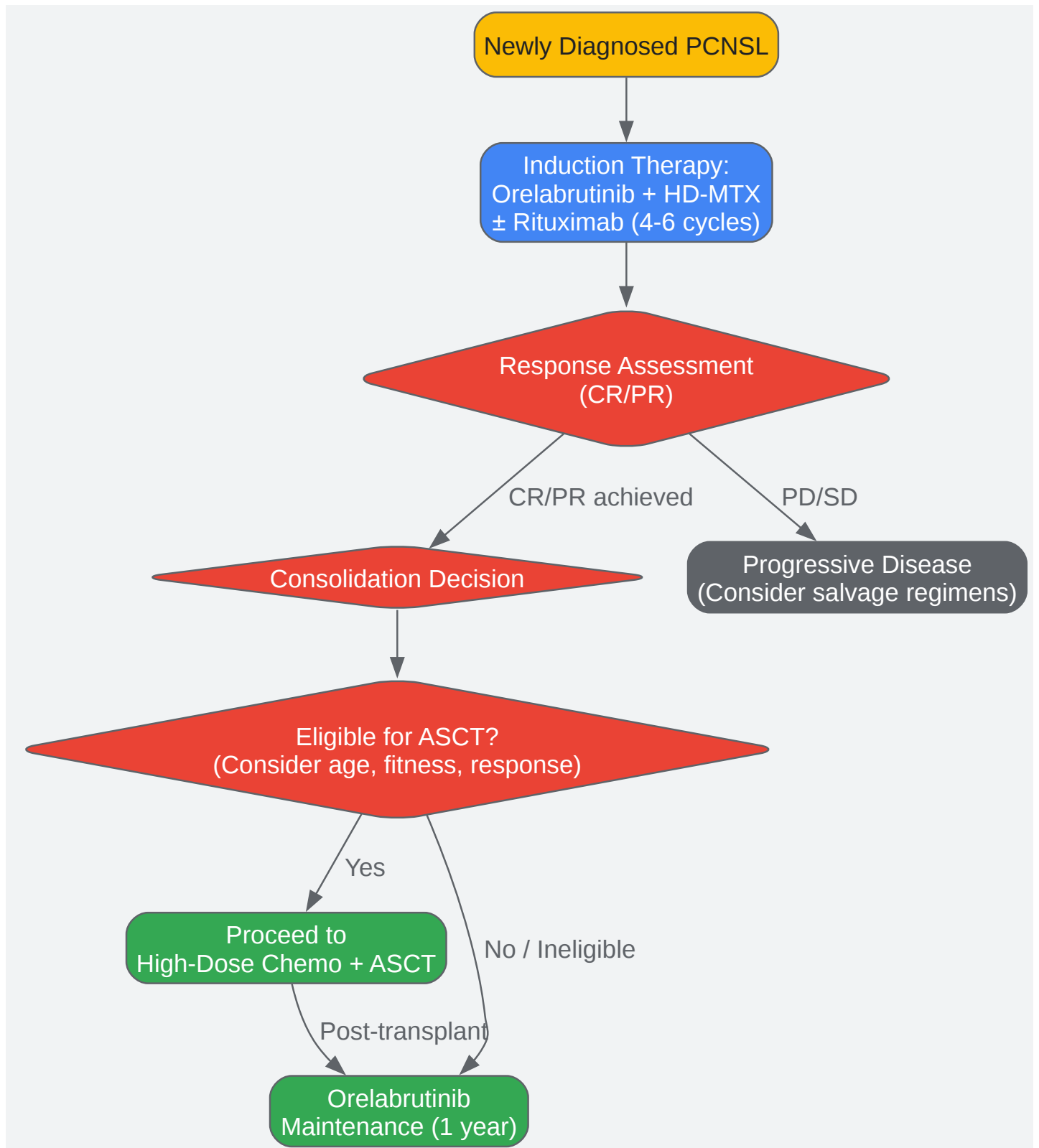
Consolidation and Maintenance Strategies

Following successful induction with **orelabrutinib**-based regimens, consolidation therapy should be considered, particularly for high-risk patients.

- **Autologous Stem Cell Transplantation (ASCT):** Fit, responding patients should be evaluated for ASCT with thiotepa-based conditioning regimens (e.g., TBC or TEC). In a phase II study, patients receiving consolidation with ASCT had significantly longer progression-free survival compared to those who did not [3].
- **Orelabrutinib Maintenance:** For patients ineligible for ASCT, maintenance therapy with **orelabrutinib** (150 mg once daily) for up to one year has been employed in clinical trials and is

associated with promising long-term survival [2] [4]. In one analysis, the 2-year PFS rate was 75.0% for patients receiving **orelabrutinib** maintenance [3].

The decision flowchart below outlines the clinical management pathway from induction to consolidation/maintenance:



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*Diagram 2: Proposed treatment algorithm for newly diagnosed PCNSL using **orelabrutinib**-based therapy. After induction with an **orelabrutinib**/HD-MTX-based regimen, responding patients should be evaluated for fitness and eligibility for consolidative autologous stem cell transplantation (ASCT). Those ineligible can proceed with **orelabrutinib** maintenance therapy. Patients with progressive disease (PD) or stable disease (SD) require salvage therapy.*

Discussion and Future Directions

The integration of **orelabrutinib** into HD-MTX-based induction therapy represents a significant advancement in the initial management of PCNSL. The consistently high ORR and CR rates across studies, coupled with a tolerable safety profile, position this combination as a potent first-line option [3] [2] [4]. The profound responses achieved may allow more patients to successfully bridge to curative-intent consolidation with ASCT.

Future research should focus on **randomized phase III trials** comparing **orelabrutinib**-based regimens to traditional immunochemotherapy (e.g., the MATRix regimen) to definitively establish superiority. Further exploration is needed to define the optimal role of **maintenance orelabrutinib**, including its duration and benefit in different risk groups. Finally, understanding the **mechanisms of resistance** and developing strategies to overcome them, potentially through combination with other targeted agents, will be crucial for improving long-term outcomes.

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